REACTION_CXSMILES
|
[F:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:11]([O-])=O)[CH:9]=2)[NH:4][CH:3]=1.[Cl-].[NH4+]>CO.[Zn]>[F:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([NH2:11])[CH:9]=2)[NH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
FC1=CNC2=CC=C(C=C12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
387 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction at ambient temperature for 5 hrs
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
ADDITION
|
Details
|
dilute the filtrate with water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extract with ethyl acetate (50 mL×2)
|
Type
|
WASH
|
Details
|
wash with brine (50 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
Purify by flash chromatography (silica gel, EtOAc:PE=1:3)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CNC2=CC=C(C=C12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |